molecular formula C12H19NO2 B4409873 methyl 2-adamantylcarbamate

methyl 2-adamantylcarbamate

Cat. No.: B4409873
M. Wt: 209.28 g/mol
InChI Key: KOOSCVQVPHHPGR-UHFFFAOYSA-N
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Description

Methyl 2-adamantylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, attached to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-adamantylcarbamate typically involves the reaction of 2-adamantylamine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Adamantylamine+Methyl chloroformateMethyl 2-adamantylcarbamate+HCl\text{2-Adamantylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-Adamantylamine+Methyl chloroformate→Methyl 2-adamantylcarbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-adamantylcarbamate can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: 2-adamantylamine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-adamantylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of neurological disorders due to the adamantane moiety’s known activity in this area.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 2-adamantylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to cross biological membranes more easily. This property is particularly useful in drug design, where the compound can act as a carrier for active pharmaceutical ingredients, improving their bioavailability and efficacy.

Comparison with Similar Compounds

Methyl 2-adamantylcarbamate can be compared with other carbamate derivatives, such as:

    Methyl carbamate: A simpler carbamate without the adamantane moiety.

    2-adamantylamine: The amine precursor used in the synthesis of this compound.

    Adamantane derivatives: Compounds like amantadine and memantine, which are used in the treatment of neurological disorders.

Uniqueness: The presence of the adamantane moiety in this compound imparts unique structural and physicochemical properties, such as increased stability and lipophilicity, which are not observed in simpler carbamates. This makes it a valuable compound for various applications, particularly in drug design and materials science.

Properties

IUPAC Name

methyl N-(2-adamantyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-15-12(14)13-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOSCVQVPHHPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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